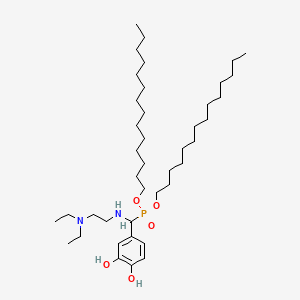
Lipid Catechol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipid Catechol, also known as 1,2-dihydroxybenzene, is an organic compound with the molecular formula C6H4(OH)2. It is a type of catechol, which is a class of compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its role in various biological and chemical processes, including its use as a precursor in the synthesis of other chemicals and its involvement in redox reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipid Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of both catechol and hydroquinone .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide. This process is carried out at high temperatures and pressures, and the resulting catechol is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Lipid Catechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include o-benzoquinone (from oxidation) and various substituted catechols (from substitution reactions) .
Applications De Recherche Scientifique
Lipid Catechol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Lipid Catechol involves its ability to undergo redox reactions. In biological systems, it can act as an antioxidant by donating electrons to neutralize free radicals. This process involves the formation of semiquinone radicals and o-benzoquinone, which can further participate in redox cycling . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
- Hydroquinone (1,4-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Catechin (a type of flavonoid with a catechol structure)
Lipid Catechol stands out due to its ortho arrangement of hydroxyl groups, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C41H79N2O5P |
|---|---|
Poids moléculaire |
711.0 g/mol |
Nom IUPAC |
4-[[2-(diethylamino)ethylamino]-di(tetradecoxy)phosphorylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C41H79N2O5P/c1-5-9-11-13-15-17-19-21-23-25-27-29-35-47-49(46,48-36-30-28-26-24-22-20-18-16-14-12-10-6-2)41(42-33-34-43(7-3)8-4)38-31-32-39(44)40(45)37-38/h31-32,37,41-42,44-45H,5-30,33-36H2,1-4H3 |
Clé InChI |
FBHHXUJQQWKTRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(C(C1=CC(=C(C=C1)O)O)NCCN(CC)CC)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


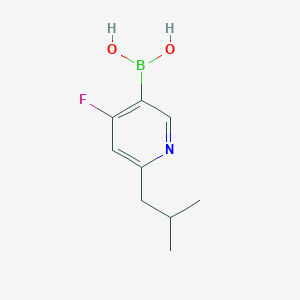

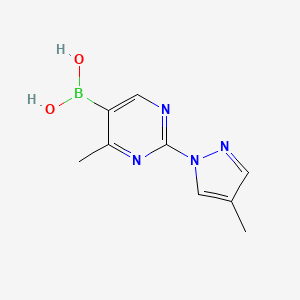
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
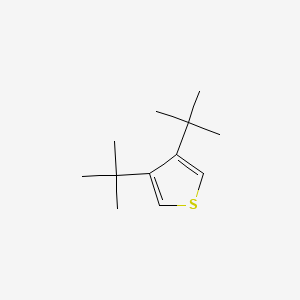
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)
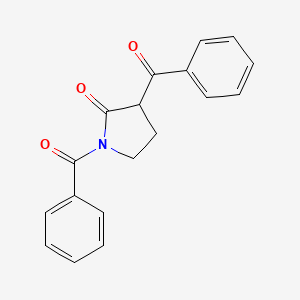
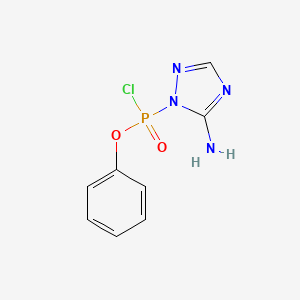
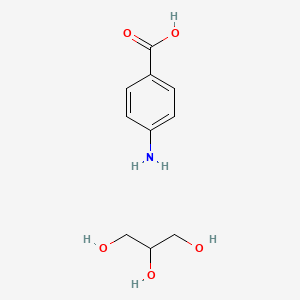
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

